N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide
Description
IUPAC Name and Structural Breakdown
The systematic IUPAC name N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide delineates its molecular architecture:
- Benzenesulfonamide core : A benzene ring (C₆H₅) bonded to a sulfonamide group (–SO₂NH–).
- N-substituents :
- [2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl : A 1,3-oxazole ring substituted at position 2 with a 2-ethoxyphenyl group (–C₆H₄–O–CH₂CH₃), at position 5 with a methyl group (–CH₃), and at position 4 with a methylene bridge (–CH₂–) connecting to the sulfonamide nitrogen.
- 2-Methoxyphenyl : A phenyl group (–C₆H₄–) substituted at position 2 with a methoxy group (–O–CH₃).
Molecular Formula and Weight
The compound’s molecular formula, C₂₆H₂₆N₂O₅S , derives from:
- Benzenesulfonamide : C₆H₅SO₂N (151.18 g/mol).
- Oxazole substituent : C₁₃H₁₅NO₂ (217.26 g/mol).
- 2-Methoxyphenyl : C₇H₇O (107.15 g/mol).
- Methylene bridge : CH₂ (14.03 g/mol).
The calculated molecular weight is 478.56 g/mol , consistent with hybrid sulfonamide-oxazole systems reported in recent literature.
SMILES Notation and Structural Depiction
The SMILES string COC1=CC=CC=C1N(CS(=O)(=O)C2=CC=CC=C2)C3=C(C(=NO3)C4=CC=CC=C4OCC)C encodes:
- Benzenesulfonamide :
O=S(=O)(N(...))C6=CC=CC=C6. - Oxazole moiety :
C1=C(N=C(O1)C2=CC=CC=C2OCC)C(CO...). - Substituents : Methoxy (–OCH₃) and ethoxy (–OCH₂CH₃) groups at specified positions.
This configuration aligns with structural analogs documented in PubChem entries for related sulfonamide-oxazole hybrids.
Historical Context in Sulfonamide-Oxazole Hybrid Research
Evolution of Sulfonamide Therapeutics
Sulfonamides, first identified in the 1930s, revolutionized antibacterial therapy by inhibiting dihydropteroate synthase (DHPS) in folate biosynthesis. However, widespread resistance necessitated structural modifications, leading to hybrid systems combining sulfonamides with heterocycles like oxazoles. These hybrids enhance pharmacokinetic properties and target engagement, as demonstrated by compounds such as sulfamethoxazole (a sulfonamide-isoxazole conjugate).
Role of Oxazole Moieties in Drug Design
Oxazoles, five-membered heterocycles containing oxygen and nitrogen, improve metabolic stability and bioavailability. For example:
- Antibacterial hybrids : 5-Oxo-2-phenyl-4-(arylsulfamoyl)pyrrole derivatives (e.g., 4a-f in ) exhibit enhanced activity against Escherichia coli and Salmonella typhimurium (MIC = 11.31–19.24 µg/mL).
- Anticancer agents : 1,3-Oxazole sulfonamides with cyclopropyl groups inhibit tubulin polymerization (GI₅₀ = 10–100 nM).
Design Rationale for the Current Compound
The incorporation of 2-ethoxyphenyl and 2-methoxyphenyl groups in this compound reflects structure-activity relationship (SAR) insights:
Comparative Analysis of Sulfonamide-Oxazole Hybrids
Table 1 highlights structural and functional variations among key analogs:
These examples underscore the versatility of sulfonamide-oxazole architectures in addressing diverse therapeutic challenges.
Properties
IUPAC Name |
N-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-4-32-24-16-10-8-14-21(24)26-27-22(19(2)33-26)18-28(23-15-9-11-17-25(23)31-3)34(29,30)20-12-6-5-7-13-20/h5-17H,4,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTOKNWRHSZLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine.
Final Coupling: The final step involves coupling the oxazole derivative with the sulfonamide derivative under suitable conditions, often using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the oxazole moiety can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the sulfonamide group, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several benzenesulfonamide derivatives, but key differences in substituents and heterocyclic systems influence its physicochemical and biological properties.
Key Structural Insights :
- Compared to oxadiazole-containing derivatives , oxazole’s lower electronegativity may reduce metabolic degradation.
- Substituent Effects: The 2-ethoxyphenyl group (vs.
- Linker Flexibility : The methylene (–CH₂–) bridge between the oxazole and benzenesulfonamide allows conformational flexibility absent in simpler derivatives.
Biological Activity
N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound has the following chemical properties:
- Molecular Formula : C19H23N3O3
- Molecular Weight : 341 Da
- LogP : 3.1
- Polar Surface Area : 65 Ų
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 0
These properties suggest a moderate lipophilicity, which may influence its biological interactions and pharmacokinetics.
This compound has been studied for its potential as a selective serotonin receptor agonist. Specifically, compounds with similar structures have demonstrated activity at the serotonin 2C (5-HT2C) receptor, which is implicated in various neuropsychiatric disorders. For instance, a related study highlighted that certain N-substituted derivatives exhibited selectivity for G_q signaling pathways over β-arrestin recruitment, suggesting a nuanced mechanism of action that could be beneficial in therapeutic contexts .
In Vitro Studies
In vitro assays have shown that compounds with oxazole moieties can exhibit significant biological activity. For example, derivatives similar to the target compound have been evaluated for their antimicrobial properties against various pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating notable inhibitory effects .
Case Studies
- Antimicrobial Activity : A series of oxazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds with structural similarities to this compound showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties.
- Neuropharmacological Potential : Research involving related compounds has suggested that they may possess antipsychotic-like effects due to their action on serotonin receptors. For instance, one study reported an N-benzyl compound exhibiting significant antipsychotic-like activity in an amphetamine-induced hyperactivity model .
Comparative Analysis Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide?
- Methodological Answer : A typical approach involves multi-step organic synthesis. For example, oxazole ring formation can be achieved via cyclization of an acylated precursor under reflux conditions with reagents like NaOH or HCl. Subsequent sulfonamide coupling may employ carbodiimides (e.g., DCC) and catalysts like DMAP in DMF at elevated temperatures (50–60°C) to facilitate amide bond formation . Solvent choice (e.g., DCM for reflux) and stoichiometric control of intermediates are critical for yield optimization.
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for confirming substituent positions on the oxazole and sulfonamide moieties. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-H bends. Spectrofluorometry can assess electronic properties if the compound exhibits fluorescence .
Q. How can researchers assess the purity of this compound post-synthesis?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard. Purity ≥95% is typically required for biological testing. Complementary techniques include thin-layer chromatography (TLC) for rapid checks and elemental analysis to confirm stoichiometric ratios of C, H, N, and S .
Advanced Research Questions
Q. What experimental strategies mitigate low yields in the final sulfonamide coupling step?
- Methodological Answer : Low yields often arise from steric hindrance between the oxazole and methoxyphenyl groups. Strategies include:
- Using bulky coupling agents (e.g., EDC/HOBt) to enhance reaction efficiency.
- Optimizing reaction temperature (e.g., 60°C in DMF) to balance activation energy and decomposition risks.
- Pre-activating the sulfonyl chloride intermediate with DMAP to improve electrophilicity .
Q. How can researchers resolve contradictions in NMR and HRMS data during structural elucidation?
- Methodological Answer : Contradictions may arise from tautomerism or impurities. Solutions include:
- 2D NMR (COSY, HSQC) to confirm connectivity and rule out tautomeric forms.
- Repeating HRMS under softer ionization conditions (e.g., ESI instead of EI) to prevent fragmentation artifacts.
- Comparing experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
Q. What in vitro assays are suitable for evaluating this compound’s biological activity?
- Methodological Answer : Target-specific assays depend on hypothesized mechanisms. For enzyme inhibition:
- Use fluorescence-based enzymatic assays (e.g., fluorogenic substrates for proteases or kinases).
- For receptor modulation, radioligand binding assays or calcium flux assays in engineered cell lines are effective. Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related targets are critical .
Q. How can reaction conditions be optimized to suppress byproduct formation during oxazole cyclization?
- Methodological Answer : Byproducts often result from incomplete cyclization or oxidation. Mitigation involves:
- Strict anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis.
- Catalytic additives like p-toluenesulfonic acid (PTSA) to accelerate cyclization.
- Real-time monitoring via TLC or inline IR to terminate reactions at optimal conversion .
Q. What computational methods support the rational design of derivatives with enhanced solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
